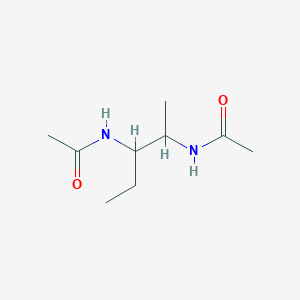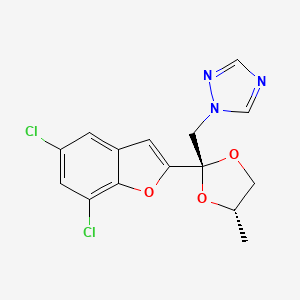
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- is a complex organic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring fused with a benzofuran moiety, which is further substituted with dichloro and dioxolane groups, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran intermediate, which is then chlorinated to introduce the dichloro groups. The next step involves the formation of the dioxolane ring through a cyclization reaction. Finally, the triazole ring is introduced via a cycloaddition reaction, resulting in the formation of the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The dichloro groups in the benzofuran moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form various cyclic structures, depending on the reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran moiety may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4,5-dimethyl-1,3-dioxolan-2-yl)methyl)-: This compound has an additional methyl group on the dioxolane ring, which may affect its chemical properties and reactivity.
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl)methyl)-: The presence of an ethoxymethyl group instead of a methyl group can influence the compound’s solubility and biological activity.
The uniqueness of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-, trans- lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
98519-26-7 |
|---|---|
Molecular Formula |
C15H13Cl2N3O3 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-9-5-21-15(23-9,6-20-8-18-7-19-20)13-3-10-2-11(16)4-12(17)14(10)22-13/h2-4,7-9H,5-6H2,1H3/t9-,15+/m0/s1 |
InChI Key |
WWNAUNMOERXNGG-BJOHPYRUSA-N |
Isomeric SMILES |
C[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


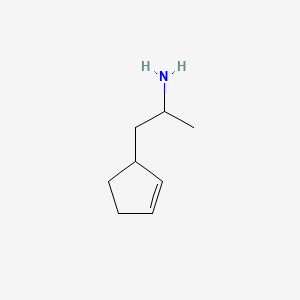
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
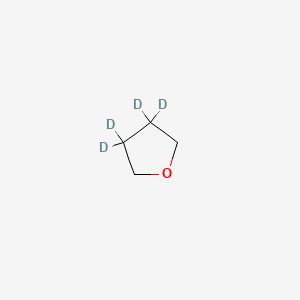

![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
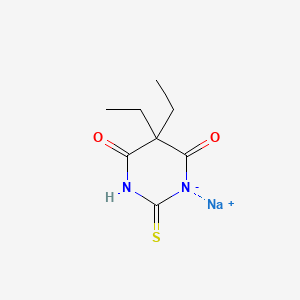

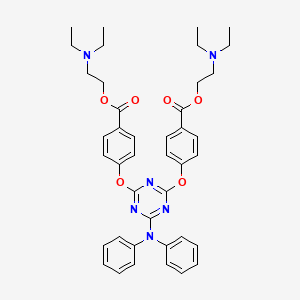


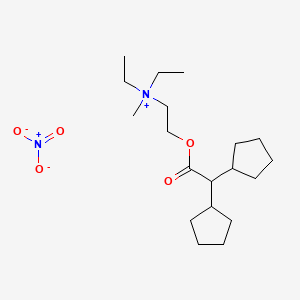
![Boron, tris[3(or 4)-methylphenolato][tris[2-(dimethylamino-kappaN)ethyl] orthoborate]-](/img/structure/B13782858.png)

